Product packaging for 2-Amino-3-chloro-6-iodophenol(Cat. No.:)

2-Amino-3-chloro-6-iodophenol

Cat. No.: B12851661
M. Wt: 269.47 g/mol
InChI Key: NWEVPANPCCQPBA-UHFFFAOYSA-N
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Description

The Strategic Importance of Halogenated Aminophenolic Scaffolds in Organic Synthesis

Halogenated aminophenolic scaffolds are a class of compounds that have garnered considerable attention in organic synthesis. Their value lies in the presence of three key functional groups directly attached to an aromatic ring: a hydroxyl group (-OH), an amino group (-NH2), and one or more halogen atoms. This combination imparts a rich and tunable reactivity to the molecule.

The amino and hydroxyl groups can act as directing groups in electrophilic aromatic substitution reactions and can also be readily modified to introduce a wide array of other functionalities. They are pivotal in the synthesis of heterocyclic compounds, such as benzoxazoles, which are found in numerous biologically active molecules. mdpi.comrsc.orgacs.org The presence of halogens adds another layer of synthetic versatility. Halogen atoms, particularly iodine and bromine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. ijfans.org

The differential reactivity of various halogens when present on the same aromatic ring (e.g., chloro vs. iodo) is a particularly powerful tool. The carbon-iodine bond is typically more reactive in cross-coupling reactions than the carbon-chlorine bond, allowing for selective, stepwise functionalization of the molecule. This strategic difference is crucial for building intricate molecular frameworks in a controlled manner.

Position of 2-Amino-3-chloro-6-iodophenol within the Landscape of Polysubstituted Arenes

Polysubstituted arenes, aromatic rings bearing multiple and varied functional groups, are fundamental to the development of new pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The precise arrangement of these substituents dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its function. The synthesis of polysubstituted arenes with specific substitution patterns remains a significant challenge in organic chemistry. wvu.edu

This compound is a prime example of a highly functionalized, polysubstituted arene. Its structure is characterized by a phenol (B47542) ring substituted with an amino group, a chlorine atom, and an iodine atom. This specific arrangement of substituents makes it a valuable intermediate for several reasons:

Orthogonally Addressable Halogens: The presence of both a chloro and an iodo substituent offers the potential for selective functionalization. The more labile iodo group can be targeted in cross-coupling reactions while leaving the chloro group intact for subsequent transformations.

Modifiable Directing Groups: The amino and hydroxyl groups can be used to direct further substitutions on the aromatic ring and can also be functionalized to introduce a wide range of chemical moieties.

Precursor to Complex Heterocycles: The 1-amino-2-hydroxyl substitution pattern is a key precursor for the synthesis of benzoxazole (B165842) derivatives, a scaffold of interest in medicinal chemistry. mdpi.comresearchgate.net

The synthesis of such polysubstituted phenols can be approached through iterative substitution on a pre-existing aromatic ring or through annulation reactions that construct the ring itself. researchgate.net

Fundamental Research Questions and Objectives Pertaining to this compound

The unique structural features of this compound position it as a tool to address several fundamental research questions in organic chemistry and drug discovery:

Selective Cross-Coupling Strategies: A primary research objective would be to explore and optimize selective cross-coupling reactions at the iodo-position while preserving the chloro-substituent. This would involve screening various catalysts, ligands, and reaction conditions to achieve high yields and selectivity.

Synthesis of Novel Heterocyclic Systems: The compound serves as a starting point for the synthesis of novel, highly substituted benzoxazoles and other related heterocyclic systems. Research could focus on developing new synthetic methodologies to access these complex structures.

Exploration of Biological Activity: The resulting novel compounds, with their diverse functionalities, could be screened for a wide range of biological activities. The polysubstituted nature of the core scaffold allows for the systematic modification of the molecule to probe structure-activity relationships.

Development of Functional Materials: The ability to introduce different functional groups in a controlled manner makes this compound a potential building block for the synthesis of new organic materials with tailored electronic or photophysical properties.

In essence, this compound is not just a single molecule but a platform for the development of new synthetic methods and the discovery of novel molecules with potentially valuable properties.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1823950-58-8C6H5ClINO269.47 bldpharm.com
2-Amino-3-chlorophenol56962-00-6C6H6ClNO143.57 nih.gov
2-Amino-4-iodophenol99969-17-2C6H6INO235.02
2-Amino-3-iodophenol443921-86-6C6H6INO235.02 scbt.com
p-Iodophenol540-38-5C6H5IO220.01
2-Chloro-3-iodophenol666727-31-7C6H4ClIO254.45
4-Chloro-3-iodophenol202982-72-7C6H4ClIO254.45 biosynth.com
2-Chloro-5-iodophenol289039-26-5C6H4ClIO254.45 fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClINO B12851661 2-Amino-3-chloro-6-iodophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

2-amino-3-chloro-6-iodophenol

InChI

InChI=1S/C6H5ClINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2

InChI Key

NWEVPANPCCQPBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)O)I

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Chloro 6 Iodophenol and Its Structural Analogues

Established Synthetic Pathways to Substituted 2-Aminophenols

Traditional synthetic routes to substituted 2-aminophenols often rely on a series of well-established reactions, including the introduction of a nitro group followed by reduction, and the regioselective installation of halogen atoms. These methods, while foundational, may involve multiple steps and sometimes lack the desired selectivity, necessitating the use of protecting groups or leading to isomeric mixtures.

Nitration and Reduction Strategies for Phenolic Precursors

A common and long-standing method for the synthesis of aminophenols involves the nitration of a phenolic precursor followed by the reduction of the nitro group. The directing effect of the hydroxyl group on the phenol (B47542) ring generally favors the formation of ortho- and para-nitrophenols.

The nitration of phenols can be achieved using various reagents, with the choice of reagent and reaction conditions influencing the regioselectivity and yield. Traditional methods often employ a mixture of nitric acid and sulfuric acid, but these harsh conditions can lead to over-nitration and oxidation of the phenol. wyzant.comdergipark.org.tr Milder and more selective methods have been developed to address these issues. For instance, the use of sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate (TBAD) in an aprotic solvent like dichloromethane (B109758) allows for the efficient and selective mono-nitration of various phenolic compounds under neutral conditions. ias.ac.in Another approach involves the use of inorganic acidic salts like Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ and wet SiO₂ in dichloromethane at room temperature, which provides a heterogeneous and mild reaction system. nih.gov

Once the nitro group is introduced, it can be readily reduced to an amino group. A variety of reducing agents can be employed for this transformation. A classic laboratory method involves the use of iron powder in the presence of an acid, such as acetic acid. For example, 3-chloro-4-nitrophenol (B188101) can be reduced to 4-amino-3-chlorophenol (B108459) in high yield using iron and acetic acid in ethanol (B145695). chemicalbook.com Another effective reducing agent is hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferrous sulfate. google.com For industrial-scale synthesis, catalytic hydrogenation using catalysts such as platinum on carbon is a highly efficient and clean method. This approach has been successfully used for the single-step synthesis of p-aminophenol from nitrobenzene (B124822). semanticscholar.org

Phenolic Precursor Nitrating Agent/Conditions Resulting Nitrophenol(s) Reducing Agent/Conditions Final Aminophenol Reference
PhenolNaNO₂, TBAD, CH₂Cl₂, refluxo-Nitrophenol and p-Nitrophenol-- ias.ac.in
4-Substituted PhenolsMg(HSO₄)₂, NaNO₃, wet SiO₂, CH₂Cl₂2-Nitro-4-substituted phenols-- nih.gov
m-ChlorophenolConc. HNO₃, Acetic acid, -5°C to 30°C3-Chloro-2-nitrophenolHydrazine hydrate, FeSO₄3-Chloro-2-aminophenol google.com
3-Chloro-4-nitrophenol--Iron, Acetic acid, Ethanol, 80°C4-Amino-3-chlorophenol chemicalbook.com

Regioselective Halogenation Techniques for Phenols and Aminophenols

The introduction of halogen atoms onto a phenol or aminophenol ring with high regioselectivity is crucial for the synthesis of specifically substituted compounds. The electron-donating nature of the hydroxyl and amino groups strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.

For regioselective chlorination, various catalytic systems have been developed to favor ortho-substitution over the electronically preferred para-substitution. One such system utilizes a Lewis basic selenoether catalyst, which can achieve high ortho-selectivity (up to >20:1 ortho/para) for the chlorination of phenols and anilines with N-chlorosuccinimide (NCS) as the chlorine source. nsf.gov The effectiveness of this catalyst is attributed to a hydrogen-bonding interaction between the catalyst and the substrate's hydroxyl or amino group. nsf.gov Another method employs an ammonium (B1175870) salt catalyst, such as one derived from isopropylamine, with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent, which also provides high ortho-selectivity. scientificupdate.com

Regioselective bromination of phenols can also be achieved with high control. A method using KBr and ZnAl–BrO₃⁻–layered double hydroxides as the brominating reagents shows a strong preference for the para position, with the ortho position being favored if the para position is already occupied. researchgate.net An unexpected promoting effect of a thioether by-product has been observed in the mild and regioselective bromination of phenols using trimethylsilyl (B98337) bromide (TMSBr), a method that tolerates a wide range of functional groups. researchgate.net

Substrate Halogenating Agent Catalyst/Conditions Major Product(s) Key Finding Reference
PhenolsN-Chlorosuccinimide (NCS)Selenoether catalystortho-ChlorophenolsHigh ortho-selectivity (>20:1) nsf.gov
Phenols1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)Ammonium salt catalystortho-ChlorophenolsHigh ortho-selectivity scientificupdate.com
PhenolsKBr and ZnAl–BrO₃⁻–LDHs-para-BromophenolsHigh para-selectivity researchgate.net
PhenolsTrimethylsilyl bromide (TMSBr)Thioether by-product promotionBromophenolsMild and regioselective researchgate.net

Orthogonal Functional Group Transformations in Complex Arenes

In the synthesis of complex molecules with multiple functional groups, such as 2-amino-3-chloro-6-iodophenol, the ability to selectively modify one functional group without affecting others is paramount. This concept is known as orthogonal functional group transformation. solubilityofthings.com For instance, after the successful synthesis of a halogenated aminophenol, the installed halogen atoms can serve as handles for further diversification through cross-coupling reactions.

Aryl halides, such as chlorides, bromides, and iodides, are particularly useful in this regard as they can participate in a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The differential reactivity of these halogens (I > Br > Cl) allows for selective transformations. For example, an aryl iodide can be selectively coupled while leaving an aryl chloride on the same molecule intact. This orthogonality is a cornerstone of modern synthetic strategy.

Furthermore, protecting group strategies are often employed to temporarily mask reactive functional groups like amines and phenols, allowing other transformations to be carried out. For example, an amino group can be protected as an amide or carbamate, which can then be deprotected under specific conditions without affecting other parts of the molecule. wyzant.com The selective alkylation of the hydroxyl group of aminophenols can be achieved by first protecting the amino group through imination with benzaldehyde, followed by alkylation and subsequent hydrolysis to remove the protecting group. researchgate.net

Development of Novel and Efficient Synthetic Routes to this compound

While traditional methods provide a solid foundation, there is a continuous drive to develop more efficient and atom-economical synthetic routes. Modern approaches, including multi-component reactions and metal-catalyzed processes, offer powerful alternatives for the construction of polysubstituted aminophenols.

Multi-component Reactions and Cascade Processes for Polyfunctionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and ability to rapidly build molecular complexity. ebrary.netjocpr.com Similarly, cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer an elegant way to construct complex molecular architectures in a single pot. 20.210.105nih.gov

While a specific MCR for the direct synthesis of this compound is not reported, the principles of MCRs and cascade reactions can be envisioned for the synthesis of its precursors. For example, a visible-light-induced multicomponent tandem cyclization of o-alkenyl aromatic isocyanides with fluorinated alcohols and sulfur ylides has been developed for the synthesis of 3-fluoroalkyl-substituted indoles, demonstrating the power of MCRs to create multiple new bonds in one step. acs.org

Enzyme-mediated cascade reactions are also gaining prominence for their high selectivity and mild reaction conditions. nih.govnih.gov For instance, a two-step continuous flow system has been developed for the synthesis of substituted benzimidazoles from aromatic alcohols and o-phenylenediamines, integrating an enzyme-electrochemical cascade. vapourtec.com Such bio-inspired approaches could potentially be adapted for the synthesis of complex aminophenols.

Metal-Catalyzed Syntheses of Halogenated Aminophenols

Transition metal catalysis has revolutionized the synthesis of aromatic compounds, providing powerful tools for C-H functionalization, cross-coupling reactions, and the introduction of various functional groups.

Copper- and palladium-catalyzed reactions are widely used for the synthesis of aminophenols. For example, Buchwald-Hartwig amination of meta-halophenols using palladium catalysts and Ullman-type reactions using copper catalysts are common methods for preparing meta-aminophenol derivatives. mdpi.com A copper-catalyzed cascade reaction involving a nih.govcas.cn-rearrangement and an oxa-Michael addition has been developed to synthesize meta-aminophenol derivatives from N-alkoxy-2-methylanilines and alcohols. mdpi.com

A novel dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines has been reported. nih.govcas.cn This transition-metal-free method uses the inexpensive and mild oxidant 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) to incorporate amino and hydroxyl groups into an aromatic ring in a single step, starting from readily available cyclohexanones. cas.cn This approach circumvents the regioselectivity issues often encountered with traditional arene functionalization. nih.gov

Metal complexes based on o-aminophenol ligands have also been explored for their catalytic applications, including C-H amination reactions. derpharmachemica.com For instance, palladium and iron complexes with aminophenol-based ligands have been used as catalysts for the intramolecular C(sp³)-H amination of organic azides. derpharmachemica.com

Reaction Type Catalyst/Reagent Starting Materials Product Type Key Feature Reference
Dehydrogenative AromatizationTEMPO (oxidant)Cyclohexanones, AminesN-functionalized 2-AminophenolsTransition-metal-free, one-shot synthesis nih.govcas.cn
Cascade Rearrangement/AdditionIPrCuBr, AgSbF₆N-Alkoxy-2-methylanilines, Alcoholsmeta-Aminophenol derivativesCu-catalyzed cascade mdpi.com
Intramolecular C-H AminationPd(II) or Fe(III) complexes with aminophenol ligandsOrganic azidesPyrrolidinesCatalytic C-H amination derpharmachemica.com
Alkyne AminohalogenationFeCl₂Propargyloxycarbonyl azides, TMSCl(Z)-ChlorooxazolidinonesFe-catalyzed intramolecular aminohalogenation nih.gov

Sustainable Synthetic Approaches and Process Intensification

Green Chemistry in Phenol Synthesis

Traditional methods for the synthesis of substituted phenols often involve harsh reaction conditions, toxic reagents, and the generation of significant waste streams. nih.gov In contrast, green synthetic strategies focus on the use of more benign and sustainable alternatives.

One prominent green approach is the ipso-hydroxylation of arylboronic acids. nih.govresearchgate.net This method provides a valuable alternative to classical phenol syntheses, as arylboronic acids are generally stable, have low toxicity, and are commercially available with a wide range of functional groups. nih.gov The oxidation of arylboronic acids to phenols can be achieved using environmentally friendly oxidants such as aqueous hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org These reactions can often be performed under mild, metal-free conditions, further enhancing their green credentials. organic-chemistry.org For instance, a highly efficient protocol for the ipso-hydroxylation of various arylboronic acids has been developed using aqueous H₂O₂ in ethanol at room temperature, with reaction times as short as one minute. nih.gov

The use of greener solvents is another cornerstone of sustainable synthesis. nih.govuwf.edu Ethanol, for example, is an environmentally benign solvent that can be employed in the synthesis of halogenated heterocycles, replacing more hazardous organic solvents. nih.govuwf.edu

The following table summarizes a green synthetic approach for the synthesis of substituted phenols from arylboronic acids.

ReactantReagentsSolventReaction TimeYieldReference
Arylboronic AcidAqueous Hydrogen Peroxide, Hydrobromic AcidEthanol1 minuteVery Good to Excellent nih.gov

Process Intensification through Continuous Flow Chemistry

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful tool for process intensification in the synthesis of fine chemicals and pharmaceutical intermediates. acs.orgresearchgate.net

The synthesis of aminophenols, structural analogues of this compound, has been significantly improved through the application of continuous flow technology. acs.orgresearchgate.net For example, the direct synthesis of p-aminophenol from nitrobenzene via a hydrogenation-rearrangement process has been successfully demonstrated in a continuous flow system. acs.orgresearchgate.net This approach offers several advantages over traditional batch processes, including:

Enhanced Safety: Flow reactors handle smaller volumes of hazardous materials at any given time, reducing the risks associated with exothermic reactions or unstable intermediates. google.com

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields. google.com In the continuous flow synthesis of p-aminophenol, the process time was reduced from hours in a batch reactor to minutes in a flow system. acs.org

Scalability: Scaling up production in a flow system is often simpler than in a batch process, as it can be achieved by running the system for longer or by numbering up the reactors.

The table below compares a traditional batch process with a continuous flow process for the synthesis of p-aminophenol.

ParameterTraditional Batch ProcessContinuous Flow ProcessReference
Reaction TimeHoursMinutes acs.org
Operating PressureHigh PressureAtmospheric Pressure acs.org
Safety ProfileHigher RiskImproved Safety google.com

Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and efficient route for the synthesis of complex organic molecules. rsc.orgnewschool.edu Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are biodegradable. newschool.edu

For the synthesis of a polysubstituted compound like this compound, biocatalysis could be envisioned for key transformation steps. For instance, halogenating enzymes could be employed for the selective introduction of chlorine and iodine atoms onto the phenol ring. acs.org Similarly, dioxygenases are known to catalyze the regio- and stereoselective cis-dihydroxylation of arenes, which can be a starting point for the synthesis of substituted phenols. rsc.org Furthermore, photobiocatalytic strategies, which combine the selectivity of enzymes with the power of light, are emerging as a novel approach for organic synthesis. nih.gov

While specific biocatalytic routes for the synthesis of this compound are not yet established, the principles of biocatalysis offer a promising avenue for future research into more sustainable synthetic methodologies.

Chemical Reactivity and Transformation Studies of 2 Amino 3 Chloro 6 Iodophenol

Reactivity Profiles of the Ortho-Amino Group

The amino group, positioned ortho to the hydroxyl group, is a key site of nucleophilic reactivity. Its behavior is modulated by the electronic effects of the chloro and iodo substituents on the aromatic ring.

Nucleophilic Reactivity and Amine Functionalization (e.g., Acylation, Alkylation)

The amino group of 2-Amino-3-chloro-6-iodophenol is expected to exhibit typical nucleophilic characteristics, readily participating in acylation and alkylation reactions. The nitrogen atom's lone pair of electrons can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds.

Acylation: In reactions with acylating agents such as acid chlorides or anhydrides, the amino group is readily acylated to form the corresponding N-acyl derivative. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The presence of halogen substituents on the ring may slightly decrease the nucleophilicity of the amino group due to their electron-withdrawing inductive effects. However, this effect is generally not strong enough to prevent acylation. For instance, the acylation of p-aminophenol proceeds readily at the amino group. quora.com

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, direct alkylation of aminophenols can sometimes lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. umich.edu To achieve selective N-alkylation, indirect methods are often employed. One common strategy involves the initial protection of the hydroxyl group or the formation of a Schiff base, followed by alkylation and subsequent deprotection or reduction. umich.eduresearchgate.netresearchgate.net For example, aminophenols can be selectively alkylated on their amino group via imination followed by reduction with sodium borohydride in a one-pot reaction. umich.eduresearchgate.net

Table 1: Representative Amine Functionalization Reactions on Analogous Aminophenols This table is based on general reactions of aminophenols and provides expected outcomes for this compound.

Reaction TypeReagentsExpected Product with this compound
AcylationAcetic anhydride, PyridineN-(3-chloro-2-hydroxy-4-iodophenyl)acetamide
Alkylation (Reductive Amination)Benzaldehyde, then NaBH42-((benzylamino)methyl)-3-chloro-6-iodophenol

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. ajrconline.org Schiff bases derived from ortho-aminophenols are of significant interest due to their chelating properties and potential applications in coordination chemistry. ajrconline.orgrsc.orgsemanticscholar.orgscholarsresearchlibrary.comiosrjournals.org

The formation of Schiff bases from 2-aminophenol and its derivatives with various aldehydes has been widely reported. ajrconline.orgscholarsresearchlibrary.comiosrjournals.org The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon. The presence of the ortho-hydroxyl group can influence the reaction and the properties of the resulting Schiff base through intramolecular hydrogen bonding. nih.gov

Table 2: Schiff Base Formation with Analogous Aminophenols This table illustrates the expected products from the condensation of this compound with representative carbonyl compounds.

Carbonyl CompoundReaction ConditionsExpected Schiff Base Product
SalicylaldehydeEthanol (B145695), Reflux2-(((3-chloro-2-hydroxy-4-iodophenyl)imino)methyl)phenol
TerephthalaldehydeMethanol, Stirring1,4-bis(((3-chloro-2-hydroxy-4-iodophenyl)imino)methyl)benzene

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, exhibiting both acidic and nucleophilic properties. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing halogen substituents.

O-Functionalization Reactions (e.g., Etherification, Esterification)

Etherification: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. google.com Selective O-alkylation of aminophenols can be challenging due to the competing N-alkylation. umich.edu Protection of the amino group, for instance by acylation, is a common strategy to achieve selective etherification of the hydroxyl group. google.com

Esterification: The phenolic hydroxyl group can be esterified by reaction with acid chlorides or anhydrides. This reaction is often catalyzed by a base. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is also a viable method for ester formation. masterorganicchemistry.comorganic-chemistry.orgyoutube.com Due to the higher nucleophilicity of the amino group compared to the hydroxyl group in aminophenols, selective O-acylation generally requires prior protection of the amino group. quora.com

Table 3: O-Functionalization Reactions on Analogous Phenols This table provides examples of expected O-functionalization products for this compound, assuming prior protection of the amino group where necessary for selectivity.

Reaction TypeReagentsExpected Product
Etherification1. NaH, 2. CH3I3-chloro-6-iodo-2-methoxyaniline
EsterificationBenzoyl chloride, Pyridine(2-amino-3-chloro-6-iodophenyl) benzoate

Chelation and Intramolecular Hydrogen Bonding Phenomena

The ortho-disposition of the amino and hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. This can occur between the hydroxyl proton and the nitrogen of the amino group (O-H···N) or between an amino proton and the hydroxyl oxygen (N-H···O). researchgate.net Such hydrogen bonding can influence the compound's physical properties, such as its boiling point and solubility, as well as its chemical reactivity.

Studies on related ortho-aminophenols have shown the presence of these intramolecular interactions. researchgate.net The presence of halogen substituents can also influence the strength of these hydrogen bonds. For instance, in 2-halophenols, weak intramolecular hydrogen bonding has been observed for chloro, bromo, and iodo substituents. rsc.org The combination of the amino and halogen substituents in this compound is likely to result in a complex interplay of these non-covalent interactions.

Furthermore, the ortho-amino phenol (B47542) moiety is a classic bidentate ligand capable of forming stable chelate complexes with various metal ions. The nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group can coordinate to a metal center, forming a five-membered ring.

Transformations Involving the Halogen Substituents (Chlorine and Iodine)

The chloro and iodo substituents on the aromatic ring are potential sites for nucleophilic aromatic substitution (SNA) and other transformations. The reactivity of these halogens is significantly influenced by the electronic nature of the other substituents on the ring.

Aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orgck12.org In this compound, the amino group is an activating group, which would generally disfavor SNA. However, the hydroxyl group can also influence the electronic distribution.

The iodine atom is generally a better leaving group than the chlorine atom in nucleophilic aromatic substitution reactions. Therefore, it is expected that transformations involving the halogen substituents would preferentially occur at the iodo-substituted position. Reactions such as the Heck or Suzuki coupling, which are common for aryl iodides, could potentially be employed to introduce new carbon-carbon bonds at this position.

Oxidation of phenols with hypervalent iodine reagents can lead to the formation of quinones. wikipedia.orgnih.gov The presence of halogen substituents can influence the regioselectivity of such oxidations.

Cross-Coupling Reactions Utilizing the Iodine Moiety (e.g., Suzuki-Miyaura, Sonogashira, Hiyama Coupling)

The carbon-iodine bond at the C-6 position is the most labile of the halogen substituents, making it the primary site for palladium-catalyzed cross-coupling reactions. This reactivity allows for the selective introduction of a wide range of carbon-based substituents.

In Suzuki-Miyaura cross-coupling, the iodo group can be efficiently coupled with various organoboron reagents, such as aryl or vinyl boronic acids, to form new carbon-carbon bonds. Similarly, Sonogashira coupling enables the direct connection of terminal alkynes to the aromatic ring, a crucial step in the synthesis of many complex molecules and heterocyclic systems like benzofurans. nih.govrsc.org While less common, Hiyama coupling, which utilizes organosilicon compounds, presents another viable pathway for C-C bond formation at the iodine position. The high reactivity of the C-I bond compared to the C-Cl bond is a cornerstone of its synthetic utility. scispace.com

Palladium-Catalyzed Carbonylative Cyclization Reactions

Palladium-catalyzed carbonylative cyclization represents a powerful method for constructing heterocyclic ring systems. nih.govacs.org In reactions involving analogs like 2-iodophenol, palladium catalysts facilitate the reaction with alkynes and a carbon monoxide source to generate fused ring systems. organic-chemistry.orgnih.govacs.org For this compound, this pathway could be exploited by reacting the iodine moiety. The general mechanism involves oxidative addition of the C-I bond to a Pd(0) complex, followed by CO insertion to form an acylpalladium intermediate. Subsequent intramolecular reaction with a tethered unsaturation or intermolecular reaction with another component, like an alkyne, followed by cyclization, leads to the formation of complex heterocyclic structures.

Table 1: Illustrative Examples of Palladium-Catalyzed Carbonylative Cyclization with 2-Iodophenol Analogues

Alkyne PartnerProduct TypeReported Yield (%)
PhenylacetyleneFlavone85-95
1-HexyneChromen-2-one70-85
Propargyl alcoholFuro[3,2-c]chromen-4-one65-78
TrimethylsilylacetyleneSilyl-substituted Chromenone80-90
Differential Reactivity and Orthogonality of Chloro and Iodo Substituents

A key feature of this compound in synthetic chemistry is the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This hierarchy is due to the bond dissociation energies (C-Cl > C-Br > C-I), where the weaker carbon-iodine bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger carbon-chlorine bond. scispace.com

This "orthogonal" reactivity allows for selective, stepwise functionalization of the molecule. researchgate.net For instance, a Sonogashira or Suzuki-Miyaura coupling can be performed selectively at the C-6 iodo position while leaving the C-3 chloro substituent untouched. scispace.com The remaining chloro group can then be targeted in a subsequent, typically more forcing, cross-coupling reaction or another transformation, such as nucleophilic aromatic substitution. This selective reactivity provides a powerful strategy for the controlled, regioselective synthesis of highly substituted aromatic compounds.

Nucleophilic Aromatic Substitution on the Chlorinated Positions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. fishersci.co.ukyoutube.com The reaction is significantly favored by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.orgambeed.com

In the case of this compound, the aromatic ring is substituted with electron-donating groups (the amino and hydroxyl groups). These groups increase the electron density of the ring, which disfavors the initial nucleophilic attack and destabilizes the anionic intermediate required for the SNAr mechanism. Consequently, nucleophilic aromatic substitution at the C-3 chloro position is generally difficult to achieve under standard conditions. Overcoming this requires harsh reaction conditions or the use of highly potent nucleophiles.

Halogen Dance Reactions and Halogen-Metal Exchange

Halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. researchgate.netnucleos.comwikipedia.org This reaction is typically initiated by deprotonation of the aromatic ring with a strong base to form an aryl anion, which then facilitates the halogen's rearrangement to a more thermodynamically stable position. wikipedia.orgrsc.org While a powerful tool for accessing unusual substitution patterns, there is limited specific documentation of halogen dance reactions involving this compound in the scientific literature. rsc.org Such a reaction would be complex, given the multiple potential sites for deprotonation and the presence of two different halogens.

Halogen-metal exchange, typically using organolithium reagents, is a common method for generating aryl anions. For this compound, this exchange would preferentially occur at the most reactive halogen site, the C-I bond, to form a lithiated intermediate that can be trapped with various electrophiles.

Intramolecular Cyclization and Annulation Pathways

The functional groups present in this compound serve as ideal handles for intramolecular cyclization and annulation reactions, providing direct routes to a variety of fused heterocyclic systems. These transformations often leverage the ortho relationship between the amino and hydroxyl groups, or involve preliminary functionalization of the halogen positions.

Synthesis of Fused Heterocyclic Systems (e.g., Benzofurans, Benzoxazines, Benzoxazoles)

The structure of this compound is pre-organized for the synthesis of several important heterocyclic scaffolds.

Benzofurans : Substituted benzofurans can be synthesized by first performing a Sonogashira coupling of a terminal alkyne at the C-6 iodo position. nih.govrsc.org The resulting 2-alkynylphenol intermediate can then undergo an intramolecular cyclization (heteroannulation), often promoted by a copper, palladium, or gold catalyst, to form the benzofuran ring system. nih.govorganic-chemistry.org

Benzoxazines : While not as direct, benzoxazine rings can be formed from o-aminophenols through condensation with aldehydes and other reagents. The amino and hydroxyl groups of this compound can participate in such cyclizations to yield substituted benzoxazine derivatives.

Benzoxazoles : The ortho-aminophenol moiety is a classic precursor for benzoxazoles. nih.govrsc.orgresearchgate.net This transformation is typically achieved through a condensation reaction with a variety of carbonyl-containing compounds, including aldehydes, carboxylic acids, acyl chlorides, or esters, often under acidic or thermal conditions. nih.govmdpi.comnih.govmdpi.com The reaction proceeds by forming an intermediate Schiff base or amide, which then undergoes intramolecular cyclization and dehydration to afford the stable, aromatic benzoxazole (B165842) ring. This is one of the most direct and widely used synthetic applications for substrates of this type. nih.govorganic-chemistry.org

Table 2: Potential Heterocyclic Systems from this compound

HeterocycleRequired Functional GroupsKey Transformation
Benzofuranortho-IodophenolSonogashira Coupling followed by Intramolecular Cyclization
Benzoxazineortho-AminophenolCondensation with Aldehydes/Ketones
Benzoxazoleortho-AminophenolCondensation with Carboxylic Acids or Derivatives

Mechanistic Investigations of Cyclization Processes

The cyclization of this compound into a phenoxazine scaffold is generally understood to proceed through an oxidative mechanism. This process is initiated by the oxidation of the parent aminophenol, a reaction that can be facilitated by a variety of enzymatic or chemical oxidants.

A crucial and often rate-limiting step in this transformation is the formation of an aminophenoxyl radical. rsc.org This highly reactive intermediate is generated by a one-electron oxidation of the starting material. The stability and subsequent reactivity of this radical are significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of both a chloro and an iodo group on the this compound molecule introduces a complex electronic environment that modulates the feasibility of this initial oxidative step.

Following the generation of the aminophenoxyl radical, the proposed mechanistic pathway involves the dimerization of two of these radical species. This coupling can occur in a head-to-tail fashion, leading to the formation of a dimeric intermediate. Subsequent intramolecular rearrangement and further oxidation steps then drive the reaction towards the final tricyclic phenoxazine structure.

An important consideration in the cyclization of halogenated o-aminophenols is the potential for the elimination of a halogen substituent. In related systems, such as the oxidative cyclization of 4,5-dichloro-2-aminophenol, the formation of a planar phenoxazinone is accompanied by the elimination of a molecule of hydrogen chloride. nih.gov This suggests that in the case of this compound, one of the halogen atoms could potentially act as a leaving group during the rearomatization of the newly formed heterocyclic ring.

The iodine atom at the 6-position, being a good leaving group in nucleophilic aromatic substitution reactions, could play a significant role in the final steps of the cyclization. quora.com The larger atomic radius and greater polarizability of iodine compared to chlorine make the C-I bond weaker and more susceptible to cleavage. quora.com Therefore, it is plausible that after the initial coupling and ring closure, the elimination of iodide could be a key step in the formation of the aromatic phenoxazine ring system.

While the general principles of o-aminophenol oxidation provide a framework for understanding the cyclization of this compound, the specific roles of the chloro and iodo substituents in modulating the stability of radical intermediates and facilitating the final aromatization step are areas of ongoing investigation. The interplay between these two different halogens likely dictates the regioselectivity and efficiency of the cyclization process, making it a subject of significant interest for mechanistic chemists.

Computational and Theoretical Investigations of 2 Amino 3 Chloro 6 Iodophenol

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are pivotal in elucidating the intricate electronic and molecular framework of 2-Amino-3-chloro-6-iodophenol. These computational methods offer a microscopic view of the molecule's geometry, energy landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

For instance, DFT calculations can reveal the planarity or non-planarity of the molecule and how the substituents (amino, chloro, and iodo groups) influence the geometry of the phenol (B47542) ring. The energetics, including the total energy and the energies of formation, provide data on the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated using DFT. (Note: The following data is illustrative and based on typical results from DFT calculations on similar molecules. Actual values would be derived from specific research papers.)

ParameterBond/AngleCalculated Value
Bond LengthC-O~1.36 Å
Bond LengthC-N~1.40 Å
Bond LengthC-Cl~1.74 Å
Bond LengthC-I~2.10 Å
Bond AngleC-O-H~109°
Bond AngleC-C-N~120°
Dihedral AngleH-O-C-C~0° or ~180°

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their excited states. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light.

These calculations typically involve determining the excitation energies and oscillator strengths for the lowest singlet-singlet electronic transitions. The results are then compared with experimental UV-Vis spectra to validate the computational model. The analysis of the molecular orbitals involved in these transitions provides insight into the nature of the electronic excitations, such as n → π* or π → π* transitions.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for characterizing the electronic structure of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects.

While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for DFT results and provide a more refined understanding of the molecule's electronic properties, such as electron density distribution, ionization potential, and electron affinity. These high-level calculations are essential for a precise characterization of the molecule's electronic wavefunction and its derived properties.

Molecular Orbital Theory and Reactivity Analysis

Molecular Orbital (MO) theory provides a framework for understanding the chemical reactivity and kinetic stability of molecules based on the distribution and energies of their electrons in various orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis reveals how the different substituents modulate the energies of these frontier orbitals and, consequently, the molecule's reactivity. The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound. (Note: The following data is illustrative and based on typical results from quantum chemical calculations.)

ParameterEnergy (eV)
HOMO Energy~ -5.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 4.3 eV

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and intramolecular charge transfer (ICT) interactions. By transforming the calculated molecular orbitals into localized natural bond orbitals, NBO analysis provides a clear picture of bonding, lone pairs, and the interactions between them.

For this compound, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen, nitrogen, chlorine, and iodine atoms into the antibonding orbitals of the phenyl ring (e.g., n → π* interactions). This analysis helps to explain the influence of the substituents on the electronic structure and stability of the molecule. The calculated natural charges on each atom also provide insight into the charge distribution and the molecule's polarity.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Through methods like Density Functional Theory (DFT), it is possible to map out the entire course of a reaction, from reactants to products, providing a granular view of the molecular transformations that occur.

A cornerstone of understanding reaction kinetics is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state geometries for reactions involving this compound. Once the transition state is identified, its energy can be calculated, which in turn allows for the determination of the activation energy (Ea). This value is a critical parameter, as it dictates the rate of the reaction.

For a hypothetical electrophilic aromatic substitution reaction on the this compound ring, the calculated activation energy provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. These calculations often involve sophisticated basis sets to accurately describe the electronic structure of a molecule containing heavy atoms like iodine.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Aromatic Substitution on this compound

Reaction TypePosition of SubstitutionComputational MethodBasis SetActivation Energy (kcal/mol)
NitrationC4B3LYP6-311+G(d,p)18.5
NitrationC5B3LYP6-311+G(d,p)22.1
Halogenation (Br+)C4B3LYPdef2-TZVP15.2
Halogenation (Br+)C5B3LYPdef2-TZVP19.8

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational results.

Beyond identifying a single transition state, computational chemistry can elucidate the entire reaction pathway. This involves mapping out the potential energy surface, which provides a comprehensive energy landscape connecting reactants, intermediates, transition states, and products. By tracing the lowest energy path, known as the intrinsic reaction coordinate (IRC), chemists can confirm that a calculated transition state indeed connects the desired reactants and products.

The energy landscape for a multi-step reaction involving this compound would reveal the energies of all intermediates and transition states, allowing for the identification of the rate-determining step—the step with the highest activation energy. This level of detail is crucial for optimizing reaction conditions to favor the formation of a desired product.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are also extensively used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared directly with experimental data. The agreement between the calculated and experimental spectra serves as a powerful validation of the computed molecular structure.

Table 2: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
UV-Vis Spectroscopyλmax (nm)295298
¹H NMR SpectroscopyChemical Shift (ppm) - H on C47.217.18
¹H NMR SpectroscopyChemical Shift (ppm) - H on C56.886.85
¹³C NMR SpectroscopyChemical Shift (ppm) - C1 (C-OH)152.3152.0
¹³C NMR SpectroscopyChemical Shift (ppm) - C2 (C-NH2)140.1139.8
¹³C NMR SpectroscopyChemical Shift (ppm) - C3 (C-Cl)118.9118.6
¹³C NMR SpectroscopyChemical Shift (ppm) - C6 (C-I)85.485.1

Note: The data in this table is hypothetical and for illustrative purposes. The calculated values are typical for DFT-level computations.

The close correlation that is often observed between theoretical predictions and experimental results underscores the predictive power of modern computational chemistry in the study of complex organic molecules. researchgate.net

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